Micromolar Cellular Potency: DM-01 Exhibits 5,000-Fold Lower Affinity than Tazemetostat in Leukemia Cells
In K562 chronic myelogenous leukemia cells, DM-01 inhibits cell viability with an IC₅₀ of 58.7 μM [1][2]. In contrast, the FDA-approved EZH2 inhibitor Tazemetostat (EPZ-6438) demonstrates an IC₅₀ of 11 nM in cell-free EZH2 enzymatic assays and inhibits proliferation of lymphoma cell lines with IC₅₀ values ranging from 0.49 nM to 7.6 μM [3]. The approximately 5,000-fold difference in potency (based on enzymatic IC₅₀) positions DM-01 as a low-potency tool compound rather than a clinical candidate.
| Evidence Dimension | Cellular proliferation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 58.7 μM (K562 cells) |
| Comparator Or Baseline | Tazemetostat: 11 nM (enzymatic EZH2 IC₅₀); 0.49 nM – 7.6 μM (lymphoma cell proliferation) |
| Quantified Difference | ~5,000-fold less potent than Tazemetostat in enzymatic assay; ~8- to 120,000-fold less potent in cellular assays |
| Conditions | K562 CML cells; MTT cell viability assay |
Why This Matters
Researchers seeking to avoid complete EZH2 inhibition or requiring a tool compound for dose-response studies should select DM-01 over nanomolar inhibitors that saturate target engagement at low concentrations.
- [1] Q. Zhou, L. Jia, F. Du, X. Dong, W. Sun, L. Wang, G. Chen. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New J. Chem., 2020, 44, 2247-2255. View Source
- [2] GlpBio. DM-01 Technical Datasheet. Catalog No. GC60785. View Source
- [3] S.K. Knutson, N.M. Warholic, T.J. Wigle, et al. Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proc. Natl. Acad. Sci. USA, 2013, 110, 7922-7927. View Source
